7-tert-Butoxyheptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-Butoxyheptanal is an organic compound characterized by the presence of a tert-butoxy group attached to a heptanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butoxyheptanal typically involves the reaction of heptanal with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-tert-Butoxyheptanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-tert-Butoxyheptanoic acid.
Reduction: 7-tert-Butoxyheptanol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
7-tert-Butoxyheptanal has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 7-tert-Butoxyheptanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to modifications in their activity. The tert-butoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological and chemical systems .
Comparison with Similar Compounds
7-tert-Butoxyheptanoic acid: The oxidized form of 7-tert-Butoxyheptanal.
7-tert-Butoxyheptanol: The reduced form of this compound.
tert-Butyl heptanoate: An ester derivative with similar structural features.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a tert-butoxy group. This combination imparts distinct reactivity and solubility properties, making it a valuable compound for various applications .
Properties
CAS No. |
113093-78-0 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxy]heptanal |
InChI |
InChI=1S/C11H22O2/c1-11(2,3)13-10-8-6-4-5-7-9-12/h9H,4-8,10H2,1-3H3 |
InChI Key |
RSNCYTWOOCUQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.